molecular formula C19H27NO B564806 (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers) CAS No. 1185245-16-2

(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)

Cat. No.: B564806
CAS No.: 1185245-16-2
M. Wt: 296.498
InChI Key: YIGXAELTRGXHLY-PBWQCWANSA-N
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Description

(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers) is a useful research compound. Its molecular formula is C19H27NO and its molecular weight is 296.498. The purity is usually 95%.
BenchChem offers high-quality (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Poly(4-vinylpyridine) has been utilized as a green, commercially available, and recyclable basic catalyst in the synthesis of benzopyrans and dihydropyranochromenes. The process involves one-pot condensation of aromatic aldehydes, 3-methyl-1-phenyl-2-pyrazolin-5-one, and malononitrile or 4-hydroxycoumarin in ethanol at reflux temperature. This method offers several advantages such as mild reaction conditions, short reaction times, simple work-up, and high yields (Albadi et al., 2014).

Reaction Mechanism and Kinetics

The electrocyclic ring closure reactions of (2Z)-hexa-2,4,5-trienals (vinylallenals) and their Schiff base derivatives have been studied. The competition between these reactions, the factors influencing reaction rates, and the torquoselective cyclization of these compounds have been analyzed in detail. This study provides valuable insights into the kinetics and mechanisms of these types of reactions (Souto et al., 2010).

Antibacterial Surfaces

Poly(4-vinyl-N-alkylpyridinium bromide) was covalently attached to glass slides to create surfaces that kill airborne bacteria on contact. This innovation could have significant applications in reducing the viability of various bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli, on surfaces, which is crucial for healthcare and sanitation purposes (Tiller et al., 2001).

Polymer Synthesis and Properties

A series of novel poly(vinylcyclohexane)-b-poly(4-vinylpyridine) (PVCH-b-P4VP) diblock copolymers have been synthesized through a combination of anionic and RAFT polymerization techniques. The characterization of these polymers and the study of their thermal properties could pave the way for new materials with specific applications in various industries, such as coatings and adhesives (Qi et al., 2018).

Properties

IUPAC Name

4-[(E)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethenyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h4-5,8,13-16,18,21H,1-3,6-7,9-12H2/b19-14+/i1D2,2D2,3D2,6D2,7D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGXAELTRGXHLY-PBWQCWANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=CC2=CC=CC=N2)C3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])/C(=C\C2=CC=CC=N2)/C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675787
Record name 4-[(Z)-1-(~2~H_11_)Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185245-16-2
Record name 4-[(Z)-1-(~2~H_11_)Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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